molecular formula C12H8ClN3O3S B3870868 2-chloro-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

2-chloro-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B3870868
M. Wt: 309.73 g/mol
InChI Key: DOSXGYZOVUQOON-VGOFMYFVSA-N
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Description

2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a chloro group, a nitrothiophene moiety, and a benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of amino-substituted derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-[(E)-(5-nitro-2-furyl)methylidene]benzohydrazide
  • 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]benzohydrazide

Uniqueness

2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of compounds with specific biological activities, setting it apart from other similar hydrazones.

Biological Activity

2-Chloro-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anti-tubercular properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a benzohydrazide backbone with a 5-nitrothiophen-2-yl substituent. The synthesis typically involves the condensation reaction between 2-chlorobenzohydrazide and 5-nitrothiophen-2-aldehyde, yielding the target compound in moderate to high yields. The structure can be confirmed using various spectroscopic techniques, including NMR and IR spectroscopy.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular activity of various benzohydrazide derivatives, including those with thiophene moieties. For instance, compounds similar to this compound have shown significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) comparable to established drugs like ethambutol and isoniazid.

Table 1: Anti-Tubercular Activity of Related Compounds

Compound NameMIC (µM)Comparison Drug (Ethambutol)MIC (µM)
This compoundTBDEthambutol15.3
5-Nitrothienyl Derivative A10.8Isoniazid0.46
5-Nitrothienyl Derivative B8.5--

Other Biological Activities

The compound has also been investigated for its potential in treating various conditions beyond tuberculosis:

  • Anti-Cancer Activity : Benzohydrazides are known for their anti-cancer properties, particularly against prostate cancer cells.
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity, contributing to their therapeutic potential.
  • Antimicrobial Properties : The presence of nitro groups in thiophene derivatives enhances their antimicrobial efficacy.

Case Studies

  • Study on Anti-Tubercular Efficacy : A recent study assessed the efficacy of several benzohydrazide derivatives against M. tuberculosis. The results indicated that compounds with nitro-substituents demonstrated enhanced activity, supporting the hypothesis that electron-withdrawing groups improve biological potency.
  • Evaluation of Cytotoxicity : Another study evaluated the cytotoxic effects of these compounds on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure:

  • Electron-Withdrawing Groups : The presence of a nitro group enhances electron deficiency, improving interactions with biological targets.
  • Hydrophobic Interactions : The thiophene ring contributes to hydrophobic interactions, facilitating membrane permeability.

Properties

IUPAC Name

2-chloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S/c13-10-4-2-1-3-9(10)12(17)15-14-7-8-5-6-11(20-8)16(18)19/h1-7H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXGYZOVUQOON-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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